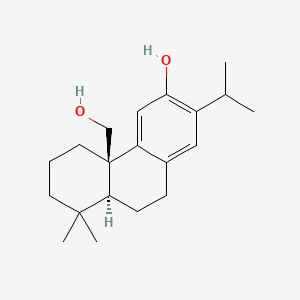

Pisiferol

Description

Structure

3D Structure

Properties

CAS No. |

24035-36-7 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |

InChI |

InChI=1S/C20H30O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-11,13,18,21-22H,5-9,12H2,1-4H3/t18-,20-/m0/s1 |

InChI Key |

NKGGFTFDYGTUSL-ICSRJNTNSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Pisiferol

Botanical Sources and Phytogeographical Distribution

The presence of pisiferol has been documented in a range of coniferous trees. The following subsections provide an overview of the botanical sources and their native habitats, supported by findings from phytochemical investigations.

Chamaecyparis pisifera, commonly known as the Sawara cypress, is a species of false cypress native to central and southern Japan. researchgate.netresearchgate.net It is found on the islands of Honshu and Kyushu, where it primarily grows in the temperate biome. researchgate.net This species has also been introduced to other regions, including Korea and parts of Europe and North America. researchgate.net

Studies on the chemical constituents of C. pisifera have confirmed the presence of this compound. Research has indicated that this compound, along with related compounds such as pisiferal (B2386913), pisiferic acid, pisiferin, and pisiferdiol, has been isolated from this species. mdpi.com Specifically, this compound has been identified in the leaves of the Sawara cypress. mdpi.com One study, while focusing on other diterpenes, acknowledged the isolation of several abietane-type compounds from C. pisifera, contributing to the broader understanding of its chemical profile. nih.gov

Chamaecyparis lawsoniana, known as the Port Orford cedar or Lawson's cypress, is native to a narrow coastal region of southwestern Oregon and northwestern California in the United States. nih.govuea.ac.uk It is typically found in the valleys of the Klamath Mountains, often growing along streams at elevations from sea level up to 1,500 meters. nih.gov

Phytochemical analysis of C. lawsoniana has led to the identification of this compound. A significant study focused on the antibacterial and resistance-modulating properties of compounds from this plant involved the isolation of eight compounds from its immature cones. nih.gov Among the extracted diterpenes was this compound, alongside its epimer, 5-epithis compound, ferruginol (B158077), formosanoxide, trans-communic acid, and torulosal. nih.govreading.ac.uk This research confirms the immature cones of C. lawsoniana as a natural source of this compound. nih.govucl.ac.uk

The Formosan cypress, Chamaecyparis formosensis, is an endemic species to the island of Taiwan. nih.gov It grows in the central mountain ranges at moderate to high altitudes, typically between 1,000 and 2,900 meters. nih.gov

Investigations into the chemical makeup of this species have revealed the presence of this compound. It has been reported that this compound is found in the leaves of Chamaecyparis formosensis. mdpi.com While detailed studies focusing specifically on the isolation protocol for this compound from this species are not extensively detailed in the surveyed literature, its presence has been established. Other phytochemical studies on the leaves and heartwood have focused on the isolation of other novel terpenoids and essential oil components. nih.govnih.govijasrm.com

Austrocedrus chilensis, commonly known as the Cordilleran cypress, is a coniferous tree native to the Andes Mountains in central-southern Chile and western Argentina. mdpi.com Its distribution ranges from approximately 33°S to 44°S latitude. mdpi.com This species is typically found in the Valdivian temperate rain forests and adjacent, drier steppe-forests. mdpi.com

This compound has been successfully isolated from the aerial parts of Austrocedrus chilensis. nih.gov A study involving an ethanol (B145695) extract from the leaves, twigs, and stems of the tree yielded the lignan (B3055560) desoxypodophyllotoxin and two diterpenes: 8,20-dihydroxy-8(11),13-abietadien-12-one and this compound. nih.gov Further research on the resin of A. chilensis has identified a variety of other diterpenes, though this compound was specifically mentioned in the context of the aerial parts. nih.govnih.gov

The genus Callitris, commonly known as cypress-pines, includes species native to Australia. Callitris endlicheri (black cypress pine) is widespread in eastern Australia, found along the Great Dividing Range in Queensland, New South Wales, and Victoria, typically on rocky hills and ridges. researchgate.net Callitris glaucophylla (white cypress pine) has a broad distribution across the drier inland areas of all mainland Australian states. nih.gov

Research into the medicinal compounds of Australian Callitris species has confirmed the presence of this compound in both C. endlicheri and C. glaucophylla. nih.gov A study investigating the chemical composition of extracts from fresh needles found that solvent and smoke extraction methods yielded high concentrations of several abietane (B96969) diterpenes. nih.gov Specifically, pisiferal, this compound, and ferruginol were identified as significant components of these extracts, aligning with the traditional use of these plants in Aboriginal medicine. nih.gov Other studies have focused on the essential oils and other diterpenes from the leaves and wood of these species. researchgate.netresearchgate.netnih.gov

Glyptostrobus pensilis, or the Chinese swamp cypress, is a critically endangered conifer. mdpi.com Its native range is subtropical southeastern China, with very localized populations also found in Vietnam and Laos. nih.gov It characteristically grows in water-logged environments such as river banks, ponds, and swamps. nih.gov

Analysis of the resin of Glyptostrobus pensilis has identified this compound as a key constituent. mdpi.com A comprehensive study using gas chromatography-mass spectrometry (GC-MS) to characterize the terpenoids in the resins of the Taxodioideae subfamily found that the resin of G. pensilis consisted mainly of diterpenoids. nih.gov Among the major phenolic abietanes identified were ferruginol, 6,7-dehydrothis compound, this compound, abeo-pisiferol, and sugiol. mdpi.com

Data Tables

Table 1: Botanical Sources of this compound and Their Phytogeographical Distribution

| Botanical Source | Common Name | Family | Plant Part(s) Containing this compound | Native Geographical Distribution |

| Chamaecyparis pisifera | Japanese Sawara | Cupressaceae | Leaves mdpi.com | Central and Southern Japan (Honshu, Kyushu) researchgate.netresearchgate.net |

| Chamaecyparis lawsoniana | Port Orford Cedar | Cupressaceae | Immature Cones nih.govreading.ac.uk | Southwestern Oregon and Northwestern California, USA nih.govuea.ac.uk |

| Chamaecyparis formosensis | Formosan Cypress | Cupressaceae | Leaves mdpi.com | Taiwan nih.gov |

| Austrocedrus chilensis | Cordilleran Cypress | Cupressaceae | Aerial Parts (Leaves, Twigs, Stems) nih.gov | Central-Southern Chile and Western Argentina mdpi.com |

| Callitris endlicheri | Black Cypress Pine | Cupressaceae | Needles (Fresh) nih.gov | Eastern Australia (QLD, NSW, VIC) researchgate.net |

| Callitris glaucophylla | White Cypress Pine | Cupressaceae | Needles (Fresh) nih.gov | Inland areas of all mainland Australian states nih.gov |

| Glyptostrobus pensilis | Chinese Swamp Cypress | Cupressaceae | Resin mdpi.com | Southeastern China, Vietnam, Laos nih.gov |

Unveiling this compound: Its Natural Occurrence and Isolation

This compound, a notable abietane diterpenoid, has garnered scientific interest due to its presence in certain species of coniferous trees. This article delves into the natural sources of this compound, the methodologies employed in phytochemical research for its isolation, and its co-occurrence with other structurally related compounds.

Chemical Synthesis and Synthetic Methodologies of Pisiferol

Total Synthesis Approaches for Pisiferol

Racemic Total Synthesis

Several racemic total syntheses of this compound have been reported, demonstrating different strategies for constructing the tricyclic abietane (B96969) framework. One approach involved the thermolysis of an olefinic benzocyclobutene derivative, which underwent intramolecular [4+2] cycloaddition to afford tricyclic compounds. scilit.com These intermediates were then subjected to sequential reactions, including reduction, to yield this compound derivatives. scilit.com Another racemic synthesis utilized a trans-octahydrophenanthrene derivative as a key intermediate, which was obtained through intramolecular cyclization of a diazoketone followed by catalytic hydrogenation. doi.org This stereoselective route successfully provided (±)-pisiferol. doi.org Additionally, a total synthesis of (±)-pisiferic acid, which was then converted to (±)-pisiferol, was achieved starting from a keto ether intermediate. rsc.org This synthesis involved a sequence of reactions including formylation, Michael addition, intramolecular aldol (B89426) condensation, and subsequent transformations to build the abietatriene (B1232550) core and introduce the necessary substituents. rsc.org

Asymmetric Total Synthesis

Achieving the asymmetric total synthesis of natural products like this compound is crucial for obtaining the single enantiomer, which often possesses distinct biological activity. While the provided search results specifically mention asymmetric total synthesis in the context of other natural products mdpi.comrsc.org, they also highlight the importance of stereocontrolled approaches in this compound synthesis doi.org. Although a dedicated asymmetric total synthesis of this compound is not explicitly detailed in the snippets, the emphasis on stereocontrolled methods doi.org suggests that efforts have been directed towards controlling the absolute configuration during the synthesis.

Stereocontrolled Synthesis

Stereocontrolled synthesis is a critical aspect of constructing complex molecules like this compound, where the relative and absolute configurations of multiple stereocenters must be precisely established. A stereoselective total synthesis of (±)-pisiferol and (±)-pisiferal was accomplished using an aryl participating diazoketone cyclisation strategy to generate the required hydrophenanthrene intermediates. doi.org This approach highlights the importance of controlling the stereochemistry during the cyclization step. Another stereocontrolled synthesis of (±)-pisiferol and (±)-pisiferal utilized a trans-octahydrophenanthrene derivative as a key intermediate, obtained via stereoselective intramolecular cyclisation of a diazoketone and catalytic hydrogenation. doi.org Furthermore, control of stereochemistry in an intramolecular Diels-Alder reaction has been demonstrated using a phenylsulfonyl group, leading to an improved synthesis of a key intermediate for this compound synthesis with a favorable trans-ring junction. researchgate.netrsc.org

Key Synthetic Strategies and Reactions

The synthesis of this compound relies on the effective implementation of key synthetic strategies and reactions to construct the characteristic ring system and introduce the required functional groups with control over stereochemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental in the synthesis of cyclic and polycyclic natural products like this compound, allowing for the formation of rings within a single molecule. In the context of this compound synthesis, intramolecular cyclization has been employed to construct the core ring system. An aryl participating diazoketone cyclisation strategy was utilized to generate hydrophenanthrene derivatives suitable for the synthesis of (±)-pisiferol and (±)-pisiferal. doi.org Another approach involved the intramolecular cyclisation of a diazoketone followed by catalytic hydrogenation to stereoselectively obtain a key trans-octahydrophenanthrene intermediate. doi.org Intramolecular aldol condensation has also been used in the synthesis of the tricyclic core of this compound. rsc.org

Diels-Alder Cycloaddition

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high regio- and stereoselectivity. wikipedia.orgmdpi.com This reaction has been applied in the synthesis of the this compound framework. Thermolysis of an olefinic benzocyclobutene, which proceeds through an intramolecular Diels-Alder reaction of an o-quinodimethane, has been shown to generate angularly substituted octahydrophenanthrenes, key intermediates in the synthesis of this compound derivatives. doi.orgscilit.com Control of stereochemistry in this intramolecular Diels-Alder reaction, particularly concerning the trans-ring junction, has been investigated, and the use of a phenylsulfonyl group has been shown to favor the desired stereoisomer. researchgate.netrsc.orgresearchgate.net

Radical Cyclization with Photoredox Catalysis

Radical cyclization reactions initiated by visible light photoredox catalysis offer a method for forming cyclic structures. rsc.org This approach typically involves generating a reactive radical intermediate through a single electron transfer process mediated by an excited photoredox catalyst. nih.gov While the provided search results discuss radical cyclization with photoredox catalysis for the synthesis of various cyclic systems, including indole (B1671886) derivatives and tricyclic indoles, direct application to the synthesis of this compound was not explicitly detailed in the search snippets. nih.govresearchgate.netrsc.orgbeilstein-journals.org However, radical cyclization strategies are broadly applicable in natural product synthesis for constructing cyclic frameworks. researchgate.net

Robinson Annulation

The Robinson annulation is a well-established reaction in organic synthesis for constructing six-membered rings, particularly cyclohexenones. researchgate.netjuniperpublishers.com It is a cascade reaction involving a Michael addition followed by an intramolecular aldol condensation. researchgate.netjuniperpublishers.comyoutube.com This methodology has been employed in the synthesis of abietane-type diterpenes, including approaches towards pisiferic acid and related compounds like this compound. tandfonline.com One reported synthesis of this compound utilized Robinson annulation of a keto ester intermediate to construct the tricyclic nucleus. tandfonline.com The reaction of a keto ester with ethyl vinyl ketone (EVK) under Robinson annulation conditions yielded the tricyclic system. tandfonline.com

Wieland-Miescher Ketone Analogues in Synthesis

The Wieland-Miescher ketone and its analogues are important building blocks in the synthesis of polycyclic natural products, including terpenes and steroids. doi.orgresearchgate.net These chiral synthons allow for the stereocontrolled construction of ring systems. rsc.orgresearchgate.net An optically active Wieland-Miescher ketone analogue bearing an angular protected hydroxymethyl group has been utilized as a key intermediate in the total synthesis of (+)-pisiferol. rsc.orgrsc.org This approach involved a sequence of reactions starting from the Wieland-Miescher ketone analogue to construct the remaining carbocycle and ultimately the dodecahydrophenanthrenone skeleton. rsc.orgrsc.org

Aryl-Participated Intramolecular Cyclization

Aryl-participated intramolecular cyclization is a strategy where an aromatic ring acts as a nucleophile in a cyclization event. This approach can be used to construct cyclic systems fused to aromatic rings. One stereoselective synthesis of (±)-pisiferol and (±)-pisiferal employed an aryl-participating diazoketone cyclization strategy. doi.org This key reaction was used to generate intermediate hydrophenanthrene derivatives suitable for the synthesis of the diterpenes. doi.org

Olefinic Benzocyclobutene Thermolysis

Thermolysis of olefinic benzocyclobutenes can lead to the formation of polycyclic compounds through intramolecular Diels-Alder reactions of transient o-quinodimethanes. doi.orgrsc.orgpsu.edu This methodology has been applied to the synthesis of this compound methyl ether and related this compound derivatives. doi.orgrsc.orgpsu.edursc.orglookchem.comscilit.com Thermolysis of a specific olefinic benzocyclobutene intermediate has been shown to generate octahydrophenanthrenes with angular substituents. doi.org Variations in the substituents on the benzocyclobutene can influence the stereochemical outcome of the cyclization. psu.edu For instance, a phenylsulfonyl group has been shown to improve the yield of the desired trans-BC ring junction product in the thermolysis of an olefinic benzocyclobutene relevant to this compound synthesis. psu.edu

Conversion of A/B Ring Junction Isomers

The stereochemistry at the A/B ring junction is a crucial aspect in the synthesis of abietane diterpenes like this compound. Some synthetic routes may initially yield mixtures of A/B cis and trans isomers, requiring methods to convert one isomer to the other or to selectively obtain the desired stereochemistry. In one synthesis involving the thermolysis of an olefinic benzocyclobutene, a predominantly cis-fused mixture was converted into a predominantly trans-fused mixture using catalytic hydrogenation of an enone intermediate. rsc.orgresearchgate.net This highlights the importance of strategies for controlling or adjusting the stereochemistry of the A/B ring junction during the synthesis of this compound.

Development of Unified Synthetic Routes for Tricyclic Diterpenes

Unified synthetic routes aim to provide efficient access to a family of related natural products from common intermediates or strategies. While not always specifically focused on this compound itself, the development of such routes for tricyclic diterpenes, particularly those with the abietane skeleton, is highly relevant to this compound synthesis.

One approach involves a convergent reverse two-phase strategy utilizing radical cyclization with a photoredox catalyst. This method has been applied to the unified synthesis of oxygenated tricyclic aromatic abietane/podocarpane diterpenes. nih.govresearchgate.net This strategy addresses the limitations of traditional biomimetic cyclization-oxidation approaches, which often require lengthy oxidation steps after cyclization. nih.govnih.gov In this reverse radical cyclization, the process is initiated from the C-ring, leading directly to the tricyclic skeleton with an enone group in the B-ring and substituents on the C-ring. nih.gov By varying the substituted phenols used as starting materials, different diterpenes with varying substitution patterns on the C-ring can be synthesized through a unified route. nih.gov

Another strategy for constructing the tricyclic framework of diterpenes involves key reactions such as the De Mayo reaction to form the bicyclo[3.2.1]-octane moiety, nucleophilic cyclopropanation to generate a tricyclic core, and regioselective cyclopropane (B1198618) fragmentation. These methods have been explored in the divergent synthesis of various diterpenoids, including ent-kauranes, ent-trachylobanes, ent-beyeranes, and ent-atisanes. researchgate.netx-mol.net While these examples represent different diterpene classes, the underlying principles of constructing complex polycyclic systems through unified or divergent strategies are applicable to abietane-type diterpenes like this compound.

Earlier methodologies for synthesizing abietane-type diterpenes commonly employed transannular oxidation of the angular methyl group or Robinson annulation of appropriate Wieland-Miescher ketones as key reactions. doi.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for exploring their biological activities and structure-activity relationships. Several synthetic approaches to this compound and related compounds have been reported.

One stereocontrolled total synthesis of (±)-pisiferol and (±)-pisiferal utilized a trans-octahydrophenanthrene derivative as a key intermediate. doi.org This synthesis involved the intramolecular cyclisation of a diazoketone, followed by catalytic hydrogenation to stereoselectively yield a keto-ester intermediate. doi.org

Another total synthesis of (+)-pisiferol was achieved using an optically active Wieland-Miescher ketone analogue bearing an angular protected hydroxymethyl group as a key intermediate. rsc.orgrsc.org This route involved a sequence of reactions including reductive methylation, Huang-Minlon reduction, and construction of the remaining carbocycle through reactions such as Michael addition and intramolecular aldol cyclisation. rsc.orgrsc.org The final steps included introduction of the side-chain, dehydration, base-catalysed aromatisation to form this compound methoxymethyl ether, and hydrolysis to yield (+)-pisiferol. rsc.org

A formal synthesis of (±)-pisiferol, (±)-pisiferic acid, and methyl pisiferate was accomplished through an intramolecular [4+2] cycloaddition reaction. rsc.orgrsc.org Thermolysis of an olefinic benzocyclobutene afforded tricyclic compounds, which were then subjected to sequential reduction to yield this compound derivatives. rsc.orgrsc.org

Alternative routes have also been explored, such as the conversion of a methoxyabietatriene derivative into (±)-pisiferol using zinc, zinc iodide, and acetic acid. rsc.orgpsu.edu this compound has also been synthesized from abieta-8,11,13-trien-20-ol derivatives via Friedel-Crafts acylation, oxidation, and reduction steps. oup.com

The introduction of the oxygen functionality at the angular methyl group has been a recurring challenge and has been addressed using methods like remote oxidation procedures with lead tetraacetate-iodine. rsc.org

Here is a summary of some key synthetic approaches and intermediates:

| Synthetic Approach | Key Intermediate(s) | Product(s) Synthesized | References |

| Aryl-participated intramolecular cyclisation of a diazomethyl ketone | trans-octahydrophenanthrene derivative, Diazoketone | (±)-Pisiferol, (±)-Pisiferal | doi.org |

| Optically active Wieland-Miescher ketone analogue route | Optically active Wieland-Miescher ketone analogue | (+)-Pisiferol | rsc.orgrsc.org |

| Intramolecular [4+2] cycloaddition (Formal Synthesis) | Olefinic benzocyclobutene, Tricyclic compounds | (±)-Pisiferol, (±)-Pisiferic acid, Methyl pisiferate | rsc.orgrsc.org |

| Conversion of Methoxyabietatriene | Methoxyabietatriene | (±)-Pisiferol, (±)-Pisiferic acid | rsc.orgpsu.edu |

| Unified radical cyclization with photoredox catalyst (for related tricyclic diterpenes) | Oxygenated and substituted precursors for cyclization | Oxygenated tricyclic aromatic abietane/podocarpane diterpenes | nih.govresearchgate.netnih.gov |

The synthesis of this compound derivatives often involves modifications of the core structure or functional groups. For instance, transformations of this compound into compounds like pisiferic acid or methyl pisiferate have been reported, often involving oxidation or methylation steps. psu.edumedcraveonline.com The synthesis of analogues with altered substitution patterns on the aromatic ring or modifications to the side chain are also explored to investigate their biological profiles.

Biosynthesis and Biotransformation of Pisiferol

Precursors and General Diterpenoid Biosynthetic Pathways

Diterpenoids are C20 compounds derived from geranylgeranyl pyrophosphate (GGPP), a molecule assembled from four isoprene (B109036) units. nih.govrsc.orguni.luciteab.comguidetopharmacology.org The synthesis of the C5 isoprene units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for GGPP, occurs via either the MVA or MEP pathways. researchgate.nettaylorfrancis.comkegg.jpnih.gov

Mevalonate Pathway (MVA)

The MVA pathway, primarily located in the cytosol of plant cells, begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. taylorfrancis.comkegg.jprsc.orgbvsalud.org This pathway is a major source of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols in plants. kegg.jprsc.orgbvsalud.orgplos.org The key intermediate in this pathway is mevalonate. nih.govnih.govmetabolomicsworkbench.orgwikipedia.orgguidetopharmacology.org

Methylerythritol Phosphate Pathway (MEP)

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. researchgate.nettaylorfrancis.comkegg.jprsc.orgbvsalud.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials and through several enzymatic steps, leads to the synthesis of IPP and DMAPP. researchgate.netrsc.org The MEP pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and the phytol (B49457) chain of chlorophyll. kegg.jprsc.orgbvsalud.orgplos.orgacs.org A key intermediate in this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.netwikipedia.orguni-freiburg.deresearchgate.netjapsonline.comuni-freiburg.de While the MEP pathway is the predominant route for diterpene synthesis, some crosstalk and exchange of precursors between the MVA and MEP pathways can occur in plants. researchgate.netplos.orgacs.org

Enzymatic Steps in Pisiferol Biosynthesis

The biosynthesis of abietane (B96969) diterpenoids like this compound involves the cyclization of GGPP followed by further modifications, primarily oxidation events catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net Ferruginol (B158077) is considered a likely precursor in the pathway leading to this compound and related compounds. cjnmcpu.comune.edu.aunih.govpnas.org

Role of Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases are crucial enzymes in plant diterpene biosynthesis, catalyzing diverse oxidation reactions such as hydroxylations, epoxidations, and sequential oxidations at specific carbon positions. nih.govresearchgate.net These modifications significantly contribute to the structural diversity of diterpenoids. researchgate.net In the context of abietane diterpenoid biosynthesis, specific CYPs are involved in the conversion of precursors like ferruginol into oxidized derivatives, including this compound, pisiferal (B2386913), and pisiferic acid. cjnmcpu.comnih.govpnas.org For instance, studies have indicated the involvement of CYP76AK subfamily enzymes in the oxidation of ferruginol. cjnmcpu.comresearchgate.net

Oxidation Events in the Conversion of Ferruginol to this compound

This compound is formed through the oxidation of ferruginol. cjnmcpu.comnih.govpnas.org Research suggests that the conversion of ferruginol to this compound involves the first oxidation event at the C-20 position of the ferruginol skeleton. nih.govpnas.org This step is catalyzed by specific cytochrome P450 enzymes. nih.govresearchgate.net Further oxidation events can lead to the formation of other related compounds like pisiferal and pisiferic acid from this compound or a common intermediate. cjnmcpu.comune.edu.aunih.gov

Reconstruction of Biosynthetic Pathways in Heterologous Systems (e.g., Yeast)

Reconstructing plant biosynthetic pathways in heterologous hosts like yeast (Saccharomyces cerevisiae) is a powerful approach for elucidating enzymatic steps and producing valuable natural products. nih.gov This involves introducing the genes encoding the necessary enzymes from the plant pathway into the yeast system. nih.gov Studies have successfully utilized yeast platforms to investigate the biosynthesis of abietane diterpenoids, including the steps leading to this compound. nih.govnih.gov By expressing specific diterpene synthases and cytochrome P450 enzymes in yeast, researchers have been able to produce intermediates and products of the pathway, such as ferruginol and this compound, allowing for the characterization of the enzymes involved and the validation of proposed biosynthetic routes. nih.govnih.gov This synthetic biology approach facilitates the detailed analysis of enzymatic functions and holds potential for the sustainable production of these compounds. nih.gov

4.4. Biomimetic Synthesis Strategies

Biomimetic synthesis is a field of organic chemistry that seeks to emulate natural biosynthetic pathways to construct complex molecules. researchgate.net This approach is particularly relevant to the synthesis of terpenes and terpenoids, such as abietane diterpenes like this compound, which are often biosynthesized in nature through intricate enzymatic cascades involving cationic polyene cyclizations. horizonepublishing.com, nih.gov By mimicking these natural processes, chemists aim to develop more efficient and potentially stereoselective synthetic routes. horizonepublishing.com

Abietane diterpenoids, characterized by their tricyclic [6-6-6] carbon framework, are frequent targets for biomimetic synthesis due to their structural complexity and diverse biological activities. wikipedia.org, horizonepublishing.com Key biomimetic strategies applied to the synthesis of abietanes and related diterpenes include polyene cyclization and bioinspired cascade reactions or rearrangements. nih.gov

Polyene cyclization is a cornerstone of biomimetic terpene synthesis. This strategy involves the acid-catalyzed cyclization of linear or appropriately folded polyolefin precursors, guided by stereoelectronic principles to form multiple rings and stereocenters in a single operation, analogous to the action of terpene synthases in nature. nih.gov, ebi.ac.uk While the search results highlight the importance of polyene cyclization in constructing polycyclic terpene frameworks, specific detailed biomimetic synthesis strategies for this compound itself via this exact mechanism are not extensively described in the provided abstracts. However, the general principles applied to abietane-type diterpenes are relevant to this compound as a member of this class.

Beyond direct polyene cyclization to form the core abietane skeleton, other bioinspired transformations have been explored for synthesizing rearranged or functionalized abietanes. For instance, a bioinspired synthesis of rearranged abietane diterpenoids from precursors like carnosic acid has been reported, featuring transformations such as Wagner-Meerwein type methyl migrations and cascade reactions. wikipedia.org One such transformation involved the oxidation of 15-deoxyfuerstione, an abietane precursor, to viridoquinone using SeO2, achieving a 70% yield. wikipedia.org This exemplifies how bioinspired approaches can be used to introduce functionality or rearrange the abietane scaffold.

Another biomimetic strategy involves Diels-Alder reactions, which are pericyclic reactions used by nature in the biosynthesis of various secondary metabolites. plantaedb.com, horizonepublishing.com Bio-inspired Diels-Alder reactions have been employed in the synthesis of complex tetraterpenoids derived from modified abietane diterpenoids, demonstrating the utility of this cycloaddition in constructing intricate molecular architectures. plantaedb.com, publons.com, rsc.org, researchgate.net

While a total synthesis of (+)-pisiferol has been accomplished, the described route in one instance utilized an optically active Wieland-Miescher ketone analogue as a key intermediate and involved a sequence of reactions including reductive methylation, Huang-Minlon reduction, and intramolecular aldol (B89426) cyclization to construct the ring system, followed by introduction of the side chain and aromatization. fishersci.ca This particular synthesis, as described, does not appear to primarily rely on a biomimetic polyene cyclization as the key step for forming the abietane core, but rather a convergent approach building upon a pre-formed bicyclic system.

Biological Activity Research and Mechanistic Investigations of Pisiferol

Antimicrobial Activities

Pisiferol has demonstrated activity against various microorganisms, including bacteria and fungi. doi.orgnih.gov

Antibacterial Efficacy

Studies have shown this compound's effectiveness against a range of bacteria, including notable Gram-positive and multidrug-resistant strains. sci-hub.seresearchgate.net

Activity against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)

This compound has been identified as an active compound against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. sci-hub.se Extracts containing this compound have shown inhibitory activity against these bacteria. nih.govmdpi.com For instance, solvent extracts from Callitris species containing this compound demonstrated selective activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Essential oils containing this compound have also shown effectiveness against these bacteria, with reported inhibition halos. researchgate.net

| Bacterial Species | Activity/Inhibition | Source Type | Citation |

|---|---|---|---|

| Staphylococcus aureus | Active/Inhibited | Compound/Plant Extracts/Essential Oil | nih.govsci-hub.seresearchgate.net |

| Bacillus subtilis | Active/Inhibited | Compound/Plant Extracts/Essential Oil | nih.govsci-hub.seresearchgate.net |

Activity against Multidrug-Resistant (MDR) Strains (e.g., MRSA)

This compound has been investigated for its activity against multidrug-resistant strains of Staphylococcus aureus, including epidemic methicillin-resistant Staphylococcus aureus (EMRSA) clinical isolates. researchgate.net Diterpenes, including this compound, isolated from the immature cones of Chamaecyparis lawsoniana have shown activity against MDR effluxing S. aureus strains and EMRSA isolates. researchgate.netreading.ac.uk Minimum inhibitory concentrations (MICs) for these compounds against MDR effluxing S. aureus strains ranged from 4 to 128 µg/ml. researchgate.netreading.ac.uk

| Bacterial Strain | Resistance Profile | Activity | MIC Range (µg/ml) | Source | Citation |

|---|---|---|---|---|---|

| Staphylococcus aureus (effluxing) | MDR | Active | 4-128 | Chamaecyparis lawsoniana extracts | researchgate.netreading.ac.uk |

| EMRSA clinical isolates | MRSA | Active | 4-128 | Chamaecyparis lawsoniana extracts | researchgate.netreading.ac.uk |

Mechanism of Action (e.g., cell lysis, membrane permeability, inhibition of protein/DNA synthesis, nutrient transport)

While the precise mechanisms of action for this compound's antibacterial activity are still being elucidated, general mechanisms for antimicrobial compounds include the disruption of cell membranes, leading to increased permeability and cell lysis, and the inhibition of essential cellular processes such as protein and DNA synthesis. mdpi.commdpi.comfrontiersin.orgnih.gov Some antimicrobial peptides, for instance, can increase membrane permeability or penetrate the membrane to target intracellular components like DNA or ribosomes, thereby inhibiting protein synthesis. mdpi.comnih.govexplorationpub.com The entry of some compounds into the cytoplasm has been associated with the inhibition of protein synthesis and the disruption of DNA synthesis. mdpi.comnih.govexplorationpub.com However, specific detailed mechanisms for this compound itself, such as direct evidence of cell lysis, membrane pore formation, or binding to bacterial ribosomes or DNA, require further dedicated research.

Modulatory Effects on Bacterial Resistance (e.g., efflux pump inhibition)

This compound has been mentioned in the context of modulating bacterial resistance, particularly concerning efflux pumps. researchgate.netphorteeducacional.com.brnih.gov Efflux pumps are a significant mechanism of bacterial resistance, allowing bacteria to expel antimicrobial compounds. nih.govmdpi.com Some compounds can exhibit modulatory activity by potentiating antibiotic activity against effluxing strains. researchgate.netreading.ac.uk While ferruginol (B158077), a related diterpene often found alongside this compound, has shown efflux inhibition activity against the NorA efflux pump in S. aureus researchgate.netreading.ac.uknih.gov, the specific modulatory effects of this compound itself on bacterial resistance mechanisms like efflux pump inhibition are an area of ongoing investigation. This compound has been included in lists of diterpenes with potential modulatory activity against resistant strains of S. aureus. phorteeducacional.com.brresearchgate.net

Antifungal Efficacy

This compound and related diterpenes have been reported to possess antifungal activity. doi.orgnih.gov Strong antifungal activity of this compound and pisiferal (B2386913) against the rice blast fungus Pyricularia oryzae has been reported. doi.org Solvent extracts containing this compound from Callitris species have also demonstrated activity against the yeast Candida albicans. nih.gov Essential oils from Chamaecyparis lawsoniana, which contain this compound, were found to be very sensitive against Candida albicans, showing significant inhibition halos. researchgate.net

| Fungal Species | Activity/Inhibition | Source Type | Citation |

|---|---|---|---|

| Pyricularia oryzae | Strong Antifungal | Compound | doi.org |

| Candida albicans | Active/Sensitive | Plant Extracts/Essential Oil | nih.govresearchgate.net |

Activity against Phytopathogenic Fungi (e.g., Pyricularia oryzae)

Research indicates that this compound and its congeners, such as pisiferic acid derivatives, exhibit antifungal properties against Pyricularia oryzae. capes.gov.br This activity suggests a potential role for this compound in the management of rice blast disease.

Cellular Mechanisms of Antifungal Action (e.g., conidial germination, germ tube elongation)

While specific detailed mechanisms of this compound's antifungal action are still under investigation, studies on other antifungal agents targeting phytopathogenic fungi like Pyricularia oryzae provide insights into potential mechanisms. These can involve inhibiting key stages of fungal development, such as conidial germination and germ tube elongation. sld.cunih.govresearchgate.netfrontiersin.org For instance, some antifungal compounds are known to disrupt spore germination and the subsequent growth of the germ tube, which is essential for the fungus to infect host plants. nih.govresearchgate.netfrontiersin.org Further research is needed to elucidate the precise cellular and molecular targets of this compound within fungal cells.

Antimite Activity

This compound and its related diterpenes have been reported to possess antimite activity. doi.orgune.edu.auijrh.orgresearchgate.net This suggests a potential application for this compound in controlling mite infestations.

Antioxidative Properties

This compound has been shown to exhibit antioxidative properties. doi.orgune.edu.auijrh.org Antioxidants play a crucial role in protecting cells from damage caused by free radicals. sci-hub.senih.gov This antioxidative activity may contribute to some of the observed biological effects of this compound.

Anticancer and Cell Proliferation Studies (Preclinical In Vitro and In Vivo Models)

Preclinical studies have explored the potential anticancer effects of this compound, including investigations into its cytotoxic effects on cancer cell lines and its ability to induce apoptosis. doi.orgresearchgate.netkib.ac.cnfrontiersin.orgnih.govmdpi.commdpi.comnih.govnih.gov

Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated cytotoxic effects on various cancer cell lines in in vitro studies. doi.orgresearchgate.netkib.ac.cnnih.govmdpi.commdpi.comnih.govway2drug.com For example, a related compound, pisiferal, has shown inhibition of the growth of human cervix uteri HeLa cells. doi.org Cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the ability of a compound to reduce cancer cell viability. mdpi.comnih.gov

While specific comprehensive data tables detailing this compound's cytotoxicity across a broad panel of cancer cell lines were not extensively found in the provided search results, the literature indicates this is an active area of research for this compound and related diterpenes. researchgate.netkib.ac.cn

Investigation of Apoptosis Induction

Research has also investigated the ability of this compound to induce apoptosis in cancer cells. frontiersin.orgnih.govmdpi.comfrontiersin.orgaging-us.comnih.govmdpi.com Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells and is a key target in cancer therapy. frontiersin.orgaging-us.commdpi.com Inducing apoptosis in cancer cells is a desirable mechanism for potential anticancer agents. frontiersin.orgnih.govmdpi.commdpi.com Studies on other natural compounds with anticancer activity often explore their effects on apoptotic pathways, including the activation of caspases and modulation of proteins like Bax and Bcl-2. nih.govmdpi.commdpi.com

While direct detailed data on this compound's specific mechanisms of apoptosis induction were not prominently featured in the search results, the general investigation into its anticancer potential in preclinical models includes exploring this pathway. doi.org Further research is needed to fully elucidate how this compound influences the complex processes of apoptosis in various cancer cell types.

Modulation of Cell Signaling Pathways (e.g., HL60 cells, yeast)

Research into the direct modulation of specific cell signaling pathways by this compound, particularly in cell lines such as HL60 or in yeast, is not extensively detailed in the currently available search results. While yeast systems have been utilized in studies related to the biosynthesis of diterpenes, including this compound usda.gov, the focus of these studies appears to be on the production of the compound rather than the investigation of its effects on yeast signaling cascades. General information on signaling in yeast highlights mechanisms involving mating factors, cell-surface receptors, protein kinases, and GTP-binding proteins nih.govmedchemexpress.com. However, specific research demonstrating how this compound might interact with or modulate these or other signaling pathways in yeast or HL60 cells was not found within the scope of this search.

Enzyme Inhibition (e.g., DNA Polymerase, Chitin (B13524) Synthase)

While direct evidence for this compound's inhibition of DNA polymerase was not found in the analyzed search results, studies on related diterpenoids provide insights into potential enzyme interactions within this class of compounds. DNA polymerases are crucial enzymes involved in DNA replication and repair, and their inhibitors are of interest in various therapeutic areas.

Research has investigated the enzyme inhibitory activities of diterpenes structurally related to this compound. For instance, O-methyl pisiferic acid, a compound isolated from Chamaecyparis pisifera alongside this compound and pisiferal, has demonstrated inhibitory activity against chitin synthase. Specifically, O-methyl pisiferic acid inhibited chitin synthase 2 from Saccharomyces cerevisiae and chitin synthase 1 from Candida albicans. Chitin synthases are essential enzymes for the biosynthesis of chitin, a major component of fungal cell walls, making them targets for antifungal agents.

The inhibitory effects of O-methyl pisiferic acid on chitin synthase are summarized in the table below:

| Compound | Enzyme | Organism | IC50 (µM) | Notes |

| O-methyl pisiferic acid | Chitin synthase 2 | Saccharomyces cerevisiae | 5.8 | Showed stronger activity than Polyoxin D. |

| O-methyl pisiferic acid | Chitin synthase 1 | Candida albicans | 75.6 | 1.8-fold weaker activity than Polyoxin D. |

| Polyoxin D | Chitin synthase (general) | Saccharomyces cerevisiae | 88.6 | Well-known chitin synthase inhibitor. |

These findings regarding O-methyl pisiferic acid suggest that diterpenes from Chamaecyparis species can exhibit enzyme inhibitory activities, although specific data for this compound's effect on chitin synthase or DNA polymerase was not available in the reviewed literature.

Anti-inflammatory Potential (e.g., Inhibition of Nitric Oxide Production)

This compound has been reported to possess anti-inflammatory properties. One mechanism through which compounds can exert anti-inflammatory effects is by inhibiting the production of nitric oxide (NO). Nitric oxide is a signaling molecule involved in various physiological processes, but its overproduction, often mediated by inducible nitric oxide synthase (iNOS), contributes to inflammation.

Research indicates that this compound may be involved in the inhibition of nitric oxide production. While detailed studies specifically quantifying this compound's effect on NO production were not found in the immediate search results, other diterpenoids have been shown to inhibit NO release in stimulated macrophage cells. These findings support the plausibility of diterpenes, including this compound, exhibiting anti-inflammatory activity through the modulation of mediators like nitric oxide. Further dedicated research would be needed to fully elucidate the extent and mechanisms of this compound's anti-inflammatory effects and its impact on nitric oxide production.

Structure Activity Relationship Sar Studies

Significance of Aromatic C-Ring and Phenolic Hydroxyl/Methoxyl Groups for Biological Activity

Pisiferol possesses an aromatic C-ring, which is a common feature among many bioactive abietane (B96969) diterpenoids. rsc.orguv.es The presence and substitution pattern of functional groups on this aromatic ring, particularly phenolic hydroxyl and methoxyl groups, are significant determinants of biological activity. For pisiferic acid, a related abietane with a carboxylic acid group at C-20 and a hydroxyl group at C-12, the hydroxyl group at position 12 was found to be important for activity against Gram-positive bacteria. taylorandfrancis.com Studies comparing pisiferic acid, dehydroabietic acid, podocarpic acid, and ferruginol (B158077) (another phenolic abietane with a hydroxyl at C-12) indicated that the aromatic ring C and the isopropyl group are necessary for Gram-positive antibacterial action. taylorandfrancis.com Furthermore, a hydroxyl group ortho to the isopropyl group enhances the antimicrobial property. taylorandfrancis.com Methylation of the phenolic hydroxyl group can significantly alter or abolish activity, as seen with pisiferic acid where methylation of the phenol (B47542) group abolished its activity against Proteus vulgaris. taylorandfrancis.com

Here is a conceptual representation of how modifications on the C-ring can influence activity, based on findings for related compounds:

| Compound Feature on C-Ring | Observed Impact on Activity (Examples from Related Abietanes) |

| Aromatic C-ring presence | Necessary for Gram-positive antibacterial action taylorandfrancis.com |

| Hydroxyl at C-12 | Important for activity against Gram-positive bacteria taylorandfrancis.com |

| Hydroxyl ortho to isopropyl | Enhances antimicrobial property taylorandfrancis.com |

| Methylation of Phenolic OH | Can abolish or alter activity (e.g., against P. vulgaris) taylorandfrancis.com |

Role of Specific Functional Groups (e.g., Hydroxypropan-2-yl side-chain)

This compound features a hydroxypropan-2-yl side-chain. The nature and position of side chains and other functional groups on the abietane skeleton are crucial for biological activity. For abietane diterpenoids, the isopropyl group at C-13 is often highlighted as important for activity, particularly in conjunction with the aromatic C-ring and phenolic hydroxyl groups for Gram-positive antibacterial action. taylorandfrancis.com While the provided sources mention the hydroxypropan-2-yl side-chain in the context of this compound synthesis psu.eduresearchgate.net, detailed SAR specifically on the variations of this side-chain in this compound itself and their impact on activity are not explicitly detailed. However, by analogy with other abietanes, modifications to the C-13 side chain are expected to influence lipophilicity and steric interactions, thereby affecting biological activity. For instance, deisopropylation or introduction of other groups at C-18 in dehydroabietic acid derivatives affected antimicrobial activity. thieme-connect.com The presence of a carboxylic group, such as at C-20 in pisiferic acid, can also influence activity, with a carboxy group in ring A potentially decreasing the activity of diterpenoids. taylorandfrancis.compsu.edu

Chirality and Enantiomeric Excess in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant factor in biological systems. mit.edusemanticscholar.org Many biological targets, such as receptors and enzymes, are chiral and can interact differently with the enantiomers of a chiral compound. This compound, with its defined stereochemistry at multiple centers within the abietane skeleton, is a chiral molecule. nih.gov The biological activity of chiral compounds can be highly dependent on their absolute configuration, with one enantiomer often being significantly more potent or having a different activity profile compared to the other or the racemic mixture. libretexts.org Enantiomeric excess (ee) describes the degree to which one enantiomer is present in greater amounts than the other in a sample and is directly related to the optical activity of the sample. libretexts.orgyoutube.compearson.com While the provided search results confirm the chirality of abietane diterpenoids and mention the synthesis of (+)-pisiferol researchgate.net, specific studies detailing the comparative biological activities of the enantiomers of this compound or the influence of enantiomeric excess on its various reported activities are not prominently featured. However, given the chiral nature of this compound and the general principles of stereochemistry in biological interactions, it is highly probable that the specific enantiomer of this compound contributes uniquely to its observed bioactivities.

Advanced Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique in organic chemistry for determining the structure of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides information about the number and types of atoms in a molecule, as well as their connectivity and spatial arrangement.

¹H-NMR and ¹³C-NMR Assignments

Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are essential for assigning the signals corresponding to individual hydrogen and carbon atoms within the pisiferol molecule. ¹H-NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns) due to coupling with neighboring protons, and their integration (relative number of protons). ¹³C-NMR spectra provide information on the chemical environment of carbon atoms, with different types of carbon atoms (e.g., methyl, methylene, methine, quaternary) appearing at characteristic chemical shifts. The complete assignment of all ¹H and ¹³C signals is crucial for confirming the proposed structure of a compound mdpi.comunesp.brnih.gov. While general principles for assigning ¹H and ¹³C NMR data using chemical shifts and coupling constants are well-established, specific detailed assignments for this compound were not available in the provided search results.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques provide correlations between signals, offering deeper insights into molecular connectivity and aiding unambiguous peak assignments that may be difficult to achieve with 1D NMR alone mdpi.comemerypharma.comsdsu.eduyoutube.comlibretexts.org.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through two or three bonds (vicinal coupling) emerypharma.comsdsu.edulibretexts.org. This helps establish proton-proton connectivity networks within the molecule.

Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlation) sdsu.edulibretexts.org. This allows for the assignment of carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations) sdsu.edulibretexts.org. HMBC is particularly useful for establishing connectivity across quaternary carbons and for confirming the arrangement of functional groups.

X-ray Crystallography for Absolute Configuration and Stereochemical Confirmation

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their connectivity nih.gov. For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of stereogenic centers nih.govresearchgate.netmit.eduresearchgate.net. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which causes small differences in the intensities of diffracted beams (Bijvoet pairs) researchgate.netmit.edu. While challenging for compounds containing only light atoms like carbon, hydrogen, and oxygen, recent advancements in instrumentation and data analysis methods have made it possible to determine absolute configurations even in the absence of heavy atoms, provided high-quality crystals are obtained mit.edu. X-ray diffraction has been widely used to obtain the absolute configurations of chiral compounds researchgate.net. Although the search results mention X-ray crystallography for determining the absolute configuration of diterpenoids kib.ac.cn, specific X-ray crystallographic data or a confirmed absolute configuration for this compound were not explicitly provided.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Derivatization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern scioninstruments.comwikipedia.org. Electron Ionization Mass Spectrometry (EIMS) typically produces a molecular ion peak ([M]⁺) and fragment ions, which can help in deducing structural features. One search result mentioned EIMS data for a compound with a molecular weight of 304, consistent with this compound, showing fragment ions at m/z 286, 268, 153, 152, 135, and 105 kib.ac.cn.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography (GC) with the detection and identification capabilities of mass spectrometry scioninstruments.comwikipedia.orgthermofisher.com. GC separates volatile and semi-volatile compounds in a mixture based on their boiling points and interaction with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and detected scioninstruments.comfilab.fr. GC-MS is widely used for the analysis of complex mixtures, identification of unknown compounds, and quantification of analytes wikipedia.orgthermofisher.com. This compound has been detected using GC/MS analysis in studies of volatile compounds srce.hr. Derivatization, a process of chemically modifying a compound to make it more volatile or to enhance its detection by GC-MS, can also be employed for the analysis of less volatile compounds.

Computational Chemistry and In Silico Docking Studies for Mechanistic Insights

Computational chemistry involves the use of computer simulations and theoretical models to study the structure, properties, and reactivity of molecules nih.govplos.org. These methods can complement experimental techniques by providing insights into electronic structure, molecular geometry, and reaction pathways. For natural products like this compound, computational chemistry can be used to calculate properties such as conformational energies, spectroscopic parameters (e.g., predicted NMR chemical shifts), and potential energy surfaces.

Future Research Directions and Translational Perspectives Non Clinical Focus

Exploration of Novel Natural Sources and Biosynthesis Optimization

While pisiferol has been identified in certain cypress species like Chamaecyparis formosensis and Chamaecyparis lawsoniana, and also in Austrocedrus chilensis, exploring novel natural sources could reveal chemotypes with higher yields or potentially related, undiscovered bioactive compounds. plantaedb.complantaedb.comnih.gov Research into the geographical and environmental factors influencing this compound production in these plants could inform sustainable harvesting practices and potentially identify conditions for enhanced accumulation.

Furthermore, optimizing the biosynthesis of this compound presents a significant avenue for future research, particularly through synthetic biology and metabolic engineering. Studies have begun to elucidate the biosynthetic pathways of related diterpenes, such as carnosic acid, in organisms like yeast, demonstrating the potential for reconstructing and manipulating these pathways to produce target compounds like this compound. nih.govresearchgate.net Cytochrome P450 oxygenases are known to play a crucial role in introducing structural diversity in plant diterpenes, including hydroxylations and sequential oxidations, which are key steps in the formation of compounds like this compound. nih.govresearchgate.net Future work could focus on identifying the specific enzymes involved in this compound biosynthesis and engineering microbial or plant systems for more efficient and scalable production. This could involve identifying and expressing the relevant terpene synthases and cytochrome P450 enzymes in a suitable host organism. nih.govresearchgate.net

Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivity

The rational design and synthesis of this compound analogues represent a critical area for future non-clinical research. This approach involves using the structural features of this compound as a scaffold to create novel compounds with potentially enhanced bioactivity, improved stability, or altered pharmacokinetic properties. mdpi.comnih.govdovepress.com Rational design strategies often utilize computational methods, such as molecular docking and simulations, to predict how modifications to the this compound structure might affect its interaction with potential biological targets. mdpi.comsciforum.netmdpi.com

Future research could focus on identifying specific structural motifs within this compound that are crucial for its observed activities and then designing analogues that optimize these features. This might involve modifying functional groups, altering the stereochemistry, or incorporating elements from other bioactive molecules. dovepress.com High-throughput screening of synthesized analogues could then be employed to evaluate their biological effects and identify lead compounds for further investigation. nih.gov The aim is to develop compounds with tailored properties for specific applications, potentially overcoming limitations of the parent compound.

Further Elucidation of Cellular and Molecular Mechanisms of Action

While some biological activities of this compound may have been observed, a comprehensive understanding of its cellular and molecular mechanisms of action is essential for future development. nih.govru.nl Future research should aim to identify the specific protein targets or cellular pathways that this compound interacts with to exert its effects. This could involve a combination of experimental techniques, such as pull-down assays, reporter gene assays, and phenotypic screening, coupled with advanced analytical methods.

Understanding the detailed molecular interactions, including binding affinities and downstream signaling cascades, will provide valuable insights into the compound's biological profile. nih.gov This knowledge is crucial for the rational design of more potent and selective analogues (as discussed in Section 8.2) and for predicting potential off-target effects. Research could also explore how this compound influences various cellular processes, such as cell signaling, gene expression, and metabolic pathways, using techniques like transcriptomics and metabolomics. humanspecificresearch.orguninet.edunih.gov

Integration of Omics Technologies in this compound Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of this compound's effects at a systems level. humanspecificresearch.orguninet.edunih.govmdpi.comresearchgate.net Future research can leverage these technologies to comprehensively profile the changes induced by this compound in biological systems.

For example, transcriptomics could reveal how this compound affects gene expression patterns, while proteomics could identify changes in protein abundance and modification. humanspecificresearch.orguninet.edu Metabolomics could provide insights into the metabolic pathways influenced by the compound. humanspecificresearch.orguninet.edu By integrating data from multiple omics platforms, researchers can build a more complete picture of the complex molecular networks that this compound interacts with. mdpi.comresearchgate.net This integrated approach can help identify novel biomarkers of response, uncover previously unknown mechanisms of action, and predict potential synergistic or antagonistic interactions with other compounds. uninet.edunih.gov

Development of Green Chemistry Approaches for Production

The development of green chemistry approaches for the production of this compound aligns with the growing need for sustainable and environmentally friendly chemical processes. unesco.orgpfizer.comrsc.orgepa.gov Future research in this area could focus on minimizing or eliminating the use and generation of hazardous substances throughout the production lifecycle of this compound. pfizer.comepa.gov

This could involve exploring alternative, safer solvents and reagents for extraction and purification processes. pfizer.comepa.gov The application of biocatalysis, utilizing enzymes or microorganisms, for specific synthesis steps or for the complete biosynthesis of this compound (as mentioned in Section 8.1) represents a key green chemistry strategy. unesco.orgacs.org Optimizing reaction conditions to reduce energy consumption and improve atom economy, where a higher proportion of the starting materials is incorporated into the final product, are also important considerations. acs.org Developing efficient separation and purification methods that minimize waste generation is another crucial aspect of green chemistry in this compound production. epa.gov

This compound in Drug Discovery and Development Pipeline (Preclinical Stage)

This compound and its analogues hold potential for exploration within the preclinical stage of the drug discovery and development pipeline. nih.govdelta4.aidanaher.comresearchgate.nettechnologynetworks.com This stage involves rigorous laboratory and animal studies to assess the potential efficacy and safety of a compound before human trials. delta4.aidanaher.comtechnologynetworks.com

Future research could focus on evaluating the in vitro and in vivo activities of this compound and its rationally designed analogues in relevant disease models, based on the biological activities identified in earlier research. nih.gov This includes assessing potency, selectivity, and dose-response relationships. nih.gov Preclinical studies would also involve preliminary investigations into the pharmacokinetics (what the body does to the drug, including absorption, distribution, metabolism, and excretion) and pharmacodynamics (what the drug does to the body) of promising candidates. danaher.com While excluding clinical aspects, preclinical research provides essential data to determine if a compound has suitable properties to potentially progress to clinical development. delta4.aitechnologynetworks.com Identifying potential therapeutic targets and validating them in preclinical models is a crucial step in this process. nih.govdelta4.airesearchgate.net

Q & A

Basic Research Questions

Q. How can the PICOT framework guide the formulation of a research question on Pisiferol’s biochemical effects?

- Methodological Answer : The PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) structures research questions to ensure clarity and reproducibility. For this compound, define:

- Population : Target organism/cell type (e.g., human hepatocytes).

- Intervention : this compound dosage or exposure duration.

- Comparison : Control groups (e.g., untreated cells or alternative compounds).

- Outcome : Measurable endpoints (e.g., enzyme inhibition, cytotoxicity).

- Time : Experimental timeline (e.g., 24-hour exposure).

Example: “Does this compound (50 µM, 24h) reduce reactive oxygen species in human hepatocytes compared to untreated controls?” .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, log-logistic) to quantify EC50/IC50 values. Validate assumptions via residual plots and goodness-of-fit tests (e.g., R², AIC). For non-monotonic responses, consider spline models or Bayesian hierarchical approaches. Pair with ANOVA for inter-group comparisons .

Q. How to conduct a systematic literature review on this compound’s mechanisms of action?

- Methodological Answer :

Search Strategy : Use databases (PubMed, Scopus) with keywords: This compound AND (mechanism OR pathway OR kinetics). Apply filters for peer-reviewed articles (2010–2025).

Screening : Exclude studies without empirical data (e.g., reviews, patents).

Synthesis : Tabulate findings (e.g., Table 1: Study | Model System | Key Mechanism | Confounding Factors). Highlight gaps, such as limited in vivo data .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported cytotoxic vs. cytoprotective effects across studies?

- Methodological Answer :

- Study Design Audit : Compare variables like cell type (cancer vs. normal), this compound purity (HPLC validation), and assay conditions (e.g., oxygen levels).

- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic). Stratify by confounders (e.g., dosage ≥100 µM correlates with cytotoxicity in epithelial cells ).

- Mechanistic Follow-Up : Conduct knock-in/knockout experiments (e.g., CRISPR for Nrf2 pathway genes) to isolate context-dependent pathways .

Q. What experimental controls are critical for ensuring this compound’s stability in long-term in vitro studies?

- Methodological Answer :

- Chemical Stability : Include solvent controls (e.g., DMSO) and monitor this compound degradation via LC-MS at 0h, 24h, and 48h.

- Environmental Controls : Regulate temperature (e.g., 37°C), humidity, and light exposure (protect from UV).

- Biological Controls : Use reference compounds (e.g., quercetin for antioxidant assays) to validate assay consistency .

Q. How to design a comparative study evaluating this compound against structural analogs (e.g., Bisphenol A alternatives)?

- Methodological Answer :

- SAR Analysis : Compare functional groups (e.g., hydroxyl positions) using computational tools (e.g., molecular docking for receptor affinity).

- In Vivo/In Vitro Parallels : Test analogs in the same model system (e.g., zebrafish embryos) with standardized endpoints (mortality, teratogenicity).

- Data Normalization : Express results as % change relative to a positive control (e.g., BPA at EC50) .

Ethical and Reproducibility Considerations

Q. What protocols mitigate bias in this compound’s preclinical toxicity assessments?

- Methodological Answer :

- Blinding : Assign sample IDs randomly; conceal treatment groups from analysts.

- Replication : Perform triplicate runs across independent labs.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies; document IACUC approvals .

Q. How to address sampling bias in heterogeneous this compound formulations?

- Methodological Answer :

- Subsampling : Use quartering or rotary splitting for solid formulations; validate homogeneity via ANOVA of subsample concentrations.

- Analytical Validation : Report limits of detection (LOD) and quantification (LOQ) for HPLC/GC-MS methods .

Data Presentation Template

Table 1 : Example Framework for this compound Mechanism Studies

| Study Reference | Model System | Dose Range | Key Pathway Identified | Confounders |

|---|---|---|---|---|

| Zhang et al. (2023) | HepG2 cells | 10–200 µM | Nrf2/ARE activation | High serum media |

| Lee et al. (2024) | Rat primary neurons | 5–50 µM | Caspase-3 inhibition | Varied cell viability protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.